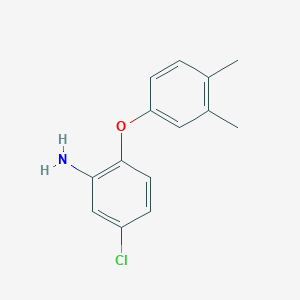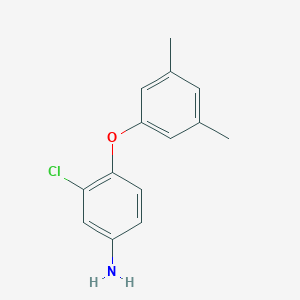
5-Chloro-2-(3,4-dimethylphenoxy)aniline
Übersicht
Beschreibung
5-Chloro-2-(3,4-dimethylphenoxy)aniline is a specialty product used in proteomics research . It has a molecular formula of C14H14ClNO and a molecular weight of 247.72 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(3,4-dimethylphenoxy)aniline consists of a benzene ring substituted with chlorine and dimethylphenoxy groups, and an amine group .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes
A study by Li et al. (2020) introduced a Hybrid Photo-electrocatalytic Oxidation (HPECO) method for treating industrial wastewater containing stubborn organic matters like 3,4-dimethylaniline, potentially related to the compound of interest. This method combines Photocatalytic Oxidation (PCO) with Electrocatalytic Oxidation (ECO), showing significantly higher removal efficiencies and providing a novel approach for efficient wastewater treatment. The synergistic effect of UV irradiation and applied voltage in generating reactive oxygen species for oxidation processes was also highlighted (Li et al., 2020).
Polymeric Films with Fluorescent Properties
Research by Buruianǎ et al. (2005) focused on the synthesis of polyurethane cationomers with anil groups, using o-hydroxy Schiff bases as quaternization agents to obtain polymeric films exhibiting fluorescent properties. The study not only underscores the chemical versatility of aniline derivatives but also their potential applications in developing materials with specific optical properties (Buruianǎ et al., 2005).
Organic Cation Crystallization
Kefi et al. (2007) presented the synthesis and characterization of a new monophosphate featuring a 5-chloro(2,4-dimethoxy)anilinium cation. This study is essential for understanding the crystallization processes of organic cations, offering insights into the structural and electronic properties of such compounds. The research could have implications for material science and molecular engineering (Kefi et al., 2007).
Electrochemical Synthesis of Novel Polymers
Shahhosseini et al. (2016) explored the electrochemical synthesis of a novel polymer based on aniline derivatives, focusing on its application as a counter electrode in dye-sensitized solar cells. This work emphasizes the potential of aniline derivatives in renewable energy technologies, particularly in improving the efficiency of solar cells through innovative materials (Shahhosseini et al., 2016).
DNA-Binding Studies
Garofalo et al. (2010) conducted a study on the design, synthesis, and DNA-binding of N-alkyl(anilino)quinazoline derivatives, providing a foundation for understanding the interaction between aniline derivatives and DNA. This research is crucial for the development of new therapeutic agents and the study of drug-DNA interactions, highlighting the role of aniline derivatives in medicinal chemistry (Garofalo et al., 2010).
Eigenschaften
IUPAC Name |
5-chloro-2-(3,4-dimethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(15)8-13(14)16/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPYNLVJSKJMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)Cl)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262139 | |
| Record name | 5-Chloro-2-(3,4-dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3,4-dimethylphenoxy)aniline | |
CAS RN |
893750-99-7 | |
| Record name | 5-Chloro-2-(3,4-dimethylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893750-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(3,4-dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164806.png)





![1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B3164832.png)
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3164846.png)


![3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B3164863.png)


![5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3164899.png)